molecular formula C34H48N2O9 B605253 Ajacine CAS No. 509-17-1

Ajacine

Cat. No.: B605253
CAS No.: 509-17-1
M. Wt: 628.76
InChI Key: NUXFDCYXMLVOFU-AYBRVATOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ajacine is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents to separate the alkaloid from plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plants, followed by purification processes. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ajacine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound, while reduction can result in the formation of reduced forms of the compound .

Scientific Research Applications

Ajacine has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of alkaloids and their chemical properties.

    Biology: this compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: this compound has been investigated for its pharmacological properties, including its potential use in treating various medical conditions.

    Industry: This compound is used in the development of new drugs and other industrial applications.

Mechanism of Action

Ajacine exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter systems and interactions with cellular receptors. This compound may also affect ion channels and other cellular components, leading to its pharmacological effects .

Comparison with Similar Compounds

Ajacine is similar to other alkaloids found in the genus Aconitum, such as:

  • Isolappaconitine
  • 9-Deoxylappaconotine
  • Lycaconitine
  • Puberaconitine
  • Lycoctonine
  • Ranaconitine
  • Septentriodine

This compound is unique due to its specific molecular structure and the particular pharmacological properties it exhibits. Its uniqueness lies in its specific interactions with biological systems and its potential therapeutic applications .

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37)/t20-,21-,23+,24+,25-,26+,27-,28+,30+,31+,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXFDCYXMLVOFU-AYBRVATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-17-1
Record name Ajacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AJACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3SE3H2BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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